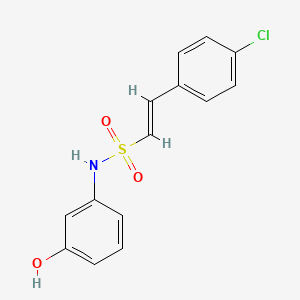

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

Descripción general

Descripción

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethenesulfonamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxyaniline in the presence of a suitable base to form the corresponding Schiff base. This intermediate is then subjected to sulfonation using sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Objective : To assess the anticancer properties of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide.

- Methodology : The MTT assay was employed to evaluate cell viability in cancer cell lines such as MDA-MB-231, HT-29, and HL-60.

- Results : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range (single-digit μM). Notably, compounds with electron-withdrawing groups on the phenyl rings showed enhanced activity compared to those with electron-donating groups .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 5.0 | High |

| HT-29 | 6.0 | Moderate |

| HL-60 | 4.5 | High |

Biological Mechanism Insights

- Apoptosis Induction : Increased levels of active caspases were observed in treated cancer cells, suggesting that the compound promotes apoptotic pathways.

- Selectivity Towards Cancer Cells : Compared to normal cells (e.g., WI-38), the compound demonstrated lower toxicity, indicating a favorable therapeutic index .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was used to assess inhibition zones against Escherichia coli and Staphylococcus aureus.

- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 30 | 18 |

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has also been explored, particularly focusing on acetylcholinesterase and urease activities.

Enzyme Inhibition Findings

- Compounds similar in structure have shown efficacy in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's.

- Urease inhibition studies suggest potential applications in treating urinary tract infections.

Mecanismo De Acción

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-(4-Bromophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

- (E)-2-(4-Fluorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

- (E)-2-(4-Methylphenyl)-N-(3-hydroxyphenyl)ethenesulfonamide

Uniqueness

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an ethenesulfonamide backbone, which is known for its unique reactivity and interaction with biological targets. The presence of the 4-chlorophenyl and 3-hydroxyphenyl substituents enhances its potential for biological activity by influencing its solubility and binding affinity to target proteins.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action is critical in modulating metabolic pathways relevant to disease states.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that are essential for cellular responses.

Antitumor Activity

Research has indicated that derivatives of phenylethenesulfonamide, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study on 10-substituted dihydroartemisinin derivatives containing N-aryl phenylethenesulfonamide groups demonstrated enhanced cytotoxicity against several cancer cell lines, including MDA-MB-231 and HT-29, with IC50 values in the low micromolar range. Compounds with electron-withdrawing groups like chlorine showed superior activity compared to those with electron-donating groups .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3c | MDA-MB-231 | 2.5 |

| 6c | HT-29 | 3.0 |

| 3f | HL-60 | 1.8 |

Neuroprotective Effects

The sulfonamide derivatives have also been explored for their neuroprotective properties. For example:

- Mechanism : Certain N-substituted sulfonamides have been shown to potentiate glutamate receptor function, which is crucial for cognitive processes such as learning and memory. This action could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include:

- Formation of the Ethenesulfonamide Linkage : Utilizing appropriate coupling reactions between the chlorophenyl and hydroxyphenyl moieties.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Research Findings

Several studies highlight the compound's promising biological profile:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains.

- Selectivity and Toxicity : Research indicates that certain derivatives exhibit selectivity towards cancer cells while displaying reduced toxicity towards normal cells, which is a desirable trait in drug development.

Propiedades

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c15-12-6-4-11(5-7-12)8-9-20(18,19)16-13-2-1-3-14(17)10-13/h1-10,16-17H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTMJWLECLTGEU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.